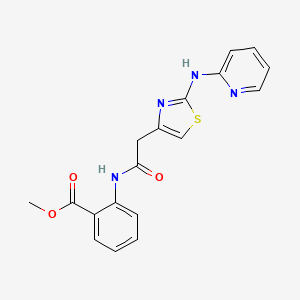

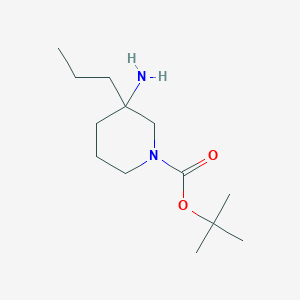

![molecular formula C17H16N2O3S2 B2595966 N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide CAS No. 895443-42-2](/img/structure/B2595966.png)

N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” is a complex organic compound that contains several functional groups, including a benzothiazole ring, a tosyl group, and an acetamide group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Synthesis Analysis

While the exact synthesis of “N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” is not available, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with other reagents to yield benzothiazole derivatives .Molecular Structure Analysis

The molecular structure of “N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis

The chemical reactions involving “N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” would depend on the conditions and the reagents used. The benzothiazole ring, the tosyl group, and the acetamide group could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide” would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Synthesis Methodologies and Chemical Properties

Recent studies have demonstrated innovative synthetic pathways to create compounds related to N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide, highlighting its utility in the synthesis of fused thiazolo[3,2-a]pyrimidinones. For instance, the use of N-aryl-2-chloroacetamides as doubly electrophilic building blocks facilitates the formation of ring-annulated thiazolo[3,2-a]pyrimidinone products, with N-(benzo[d]thiazol-2-yl)-2-chloroacetamide being a key intermediate. This synthetic route is notable for its efficiency in producing the desired compounds through the elimination of by-products like aniline/2-aminobenzothiazole, as confirmed by analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).

Potential Applications in Antimicrobial and Anticancer Research

The derivative compounds of N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide have shown promising antibacterial and anticancer activities. For example, microwave-assisted synthesis has led to novel derivatives that exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria (Borad et al., 2015). Furthermore, the synthesis of 5-methyl-4-phenyl thiazole derivatives, which include the title compound as a precursor, has demonstrated significant anticancer activity against A549 human lung adenocarcinoma cells, indicating potential applications in cancer therapy (Evren et al., 2019).

Insight into Photophysical Properties

Research on the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals reveals the significance of substituent effects on the benzothiazole moiety. The study provides an understanding of how water molecules act as bridges in forming hydrogen bonds, influencing the assembly and properties of these compounds (Balijapalli et al., 2017).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfonylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-11-3-6-14(7-4-11)24(21,22)10-17(20)19-13-5-8-16-15(9-13)18-12(2)23-16/h3-9H,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBITICMUQBQPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

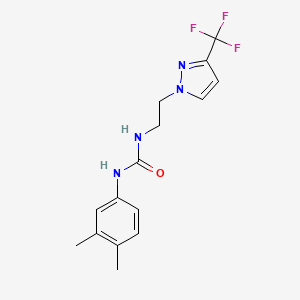

![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2595883.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,2-diphenylacetamide](/img/structure/B2595887.png)

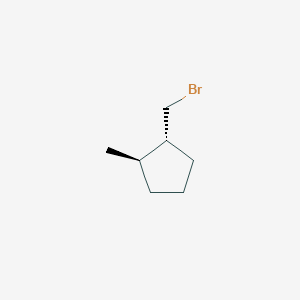

![N-[(1R,5S)-3-Oxabicyclo[3.1.0]hexan-6-yl]prop-2-enamide](/img/structure/B2595889.png)

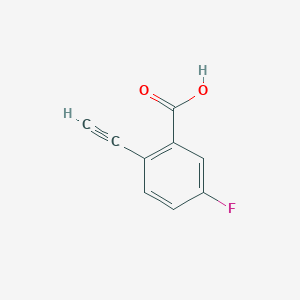

![3-(4-formyl-2-methoxyphenoxy)-N-methyl-N-[2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B2595890.png)

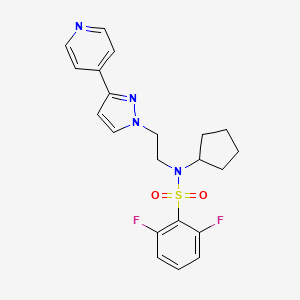

![2-chloro-6-fluoro-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595891.png)

![8-(2-((3,5-dimethylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595895.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-methylbenzoyl)amino]propanoate](/img/structure/B2595899.png)

![(3Z)-1-benzyl-3-{[(2,4-difluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2595906.png)